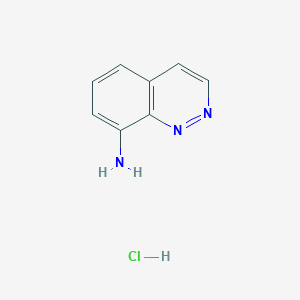

Cinnolin-8-amine hydrochloride

CAS No.:

Cat. No.: VC17383660

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClN3 |

|---|---|

| Molecular Weight | 181.62 g/mol |

| IUPAC Name | cinnolin-8-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H7N3.ClH/c9-7-3-1-2-6-4-5-10-11-8(6)7;/h1-5H,9H2;1H |

| Standard InChI Key | YIWMHMDHKJOYGS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)N)N=NC=C2.Cl |

Introduction

Structural and Physicochemical Properties

Cinnolin-8-amine hydrochloride belongs to the class of cinnoline derivatives, characterized by a planar bicyclic scaffold with distinct electronic properties due to the conjugation between the aromatic rings and the amine functionality. The hydrochloride salt form improves aqueous solubility, making it more amenable to biological assays and formulation. Key physicochemical parameters are summarized below:

The crystal structure of related benzo[c]cinnoline derivatives (e.g., 1-amino-10-propylthiobenzo[c]cinnoline) reveals a nearly planar bicyclic system with substituents adopting orientations that minimize steric hindrance . This structural rigidity likely contributes to the compound’s ability to interact with biological targets through π-π stacking and hydrogen bonding.

Synthesis and Optimization

Reductive Cyclization Pathways

The synthesis of cinnolin-8-amine hydrochloride typically begins with the reduction of nitro precursors. A validated route involves the reductive cyclization of 8-nitrocinnoline using zinc dust and calcium chloride (Zn/CaCl₂) in ethanol under aerobic conditions . This method proceeds via a reduction-oxidation-cyclization sequence, where the nitro groups are first reduced to amines, followed by oxidative cyclization to form the cinnoline core. Key steps include:

-

Reduction of Nitro Groups: Zinc-mediated reduction converts nitro functionalities to amines, forming intermediates such as 8-aminocinnoline.

-

Oxidative Cyclization: Atmospheric oxygen facilitates the formation of the cinnoline ring system, with yields optimized by controlling reaction scale and duration .

Alternative approaches employ stannous chloride (SnCl₂) in acidic media, though this method is less scalable due to sensitivity to reaction conditions .

Salt Formation

The free base, cinnolin-8-amine, is treated with hydrochloric acid to yield the hydrochloride salt. This step enhances crystallinity and stability, critical for long-term storage and reproducibility in biological assays.

Biological Activity and Mechanism of Action

Enzyme Inhibition

Cinnolin-8-amine derivatives exhibit potent inhibitory activity against human neutrophil elastase (HNE), a serine protease implicated in chronic obstructive pulmonary disease (COPD) and cystic fibrosis. In kinetic studies, these compounds act as reversible competitive inhibitors, binding to the active site of HNE with IC₅₀ values in the nanomolar range . For example:

| Compound | Target | IC₅₀ (nM) | Stability (t₁/₂, min) |

|---|---|---|---|

| Cinnolin-8-amine | HNE | 56 | 114 |

| Derivative 18a | HNE | 56 | 114 |

Molecular docking studies reveal two binding modes:

-

Cinnolin-4(1H)-one Derivatives: The amido moiety undergoes nucleophilic attack by the HNE Ser195 residue, forming a covalent adduct.

-

Ester-Functionalized Derivatives: The ester group at C-4 serves as the site of Ser195 interaction, enabling reversible inhibition .

Comparative Analysis with Related Compounds

Cinnolin-8-amine hydrochloride’s biological profile distinguishes it from structurally similar heterocycles:

| Compound | Target | Key Difference |

|---|---|---|

| Quinoline | Malaria parasites | Lacks the pyridazine ring |

| Isoquinoline | Alkaloid synthesis | Nitrogen position alters reactivity |

| Phthalazine | Antihypertensive agents | Different ring fusion reduces HNE affinity |

The 8-amino group in cinnolin-8-amine hydrochloride enhances hydrogen-bonding capacity, improving target selectivity compared to unsubstituted cinnolines .

Stability and Formulation Challenges

While the hydrochloride salt improves aqueous solubility, stability studies in physiological buffers (pH 7.4) reveal a half-life of 114 minutes, necessitating formulation strategies such as lyophilization or encapsulation . Degradation pathways include hydrolysis of the amine group and oxidation of the cinnoline ring, mitigated by storage under inert atmospheres.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cinnoline scaffold to optimize potency and pharmacokinetics.

-

In Vivo Efficacy Models: Evaluation in murine models of COPD and liver cancer to validate therapeutic potential.

-

Hybrid Inhibitors: Conjugation with targeting moieties (e.g., antibodies) to enhance tissue specificity.

Cinnolin-8-amine hydrochloride exemplifies the convergence of synthetic chemistry and drug discovery, offering a versatile platform for developing next-generation protease inhibitors and anticancer agents. Collaborative efforts between academic and industrial laboratories will be essential to translate these findings into clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume